1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Catalog No.
S8518266
CAS No.
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Product Name

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

IUPAC Name

1-ethynyl-4-(methoxymethoxy)-2-methylbenzene

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-4-10-5-6-11(7-9(10)2)13-8-12-3/h1,5-7H,8H2,2-3H3

InChI Key

HNSNJSFETJFQJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCOC)C#C

Canonical SMILES

CC1=C(C=CC(=C1)OCOC)C#C

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, also known by its CAS number 1258595-03-7, is an aromatic compound characterized by the presence of an ethynyl group and a methoxymethoxy substituent on a methyl-substituted benzene ring. Its molecular formula is C11_{11}H12_{12}O2_2 with a molecular weight of approximately 176.21 g/mol. The compound features a unique structure that allows for various chemical interactions and applications in organic synthesis and materials science .

Typical of aromatic compounds, including:

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles attack the electron-rich benzene ring.
  • Cycloaddition Reactions: It has been reported to react with diazo compounds to form cycloadducts, which are useful in synthesizing complex organic molecules .
  • Cross-Coupling Reactions: As an alkyne derivative, it can be involved in cross-coupling reactions, such as the Sonogashira reaction, to form new carbon-carbon bonds.

While specific biological activity data for 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene is limited, compounds with similar structures often exhibit various biological activities. For example, derivatives of ethynylbenzene have been studied for their potential as anti-cancer agents and in other therapeutic applications. The methoxymethoxy group may also influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile .

The synthesis of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene typically involves:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 4-methoxy-2-methylphenol.
  • Alkyne Formation: An ethynylation reaction can be performed using sodium hydride or a similar base to generate the ethynyl group.
  • Methoxymethoxy Group Introduction: This step may involve the use of methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy substituent onto the aromatic ring.

These methods have been documented in various synthetic studies aimed at developing new organic compounds .

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may be used in the development of polymers or materials with specific electronic or optical properties due to its conjugated structure.
  • Pharmaceutical Development: Potentially as a precursor for drug design and synthesis due to its unique functional groups .

Interaction studies are essential for understanding how 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene interacts with various biological systems and other chemical entities. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Toxicological Studies: Investigating any potential adverse effects when interacting with biological systems, particularly regarding skin sensitization and irritation .

Such studies are crucial for determining the safety and efficacy of this compound in potential applications.

Several compounds have structural similarities to 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Ethynyl-4-methoxy-2-methylbenzene74331-69-4Lacks methoxymethoxy group; simpler structure
4-Methoxyphenylacetylene6470-15-7Contains a phenyl group; used in polymer chemistry
1-Ethynyl-4-(methoxymethoxy)benzene220882-37-1Similar structure; used in synthetic applications

Uniqueness

The uniqueness of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene lies in its combination of an ethynyl group and a methoxymethoxy substituent on a methyl-substituted benzene ring. This combination allows for versatile reactivity patterns not found in simpler analogs, making it particularly valuable in synthetic organic chemistry and material science applications .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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